molecular formula C11H10O2 B12481827 2-(Hydroxymethylidene)-3,4-dihydronaphthalen-1(2H)-one CAS No. 87937-55-1

2-(Hydroxymethylidene)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12481827
CAS No.: 87937-55-1
M. Wt: 174.20 g/mol
InChI Key: NTRQACIKHXYOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-hydroxy-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound belonging to the class of naphthaldehydes It is characterized by a naphthalene ring substituted with a hydroxy group at position 1 and an aldehyde group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

1-hydroxy-3,4-dihydronaphthalene-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, which utilizes naphthalen-1(2H)-one as a starting material . The reaction typically involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions to form the desired aldehyde compound.

Industrial Production Methods

While specific industrial production methods for 1-hydroxy-3,4-dihydronaphthalene-2-carbaldehyde are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-hydroxy-3,4-dihydronaphthalene-2-carboxylic acid.

    Reduction: Formation of 1-hydroxy-3,4-dihydronaphthalene-2-methanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the substituents used.

Mechanism of Action

The mechanism of action of 1-hydroxy-3,4-dihydronaphthalene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imine derivatives. These derivatives can further participate in various biochemical reactions, influencing cellular processes and exhibiting biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-hydroxy-3,4-dihydronaphthalene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both hydroxy and aldehyde groups allows for versatile chemical transformations and applications in various fields of research.

Properties

CAS No.

87937-55-1

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

2-(hydroxymethylidene)-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C11H10O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-4,7,12H,5-6H2

InChI Key

NTRQACIKHXYOAI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CO)C(=O)C2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.